

Atmospheric chemistry and reactions of 1-Pentadecene with NO₃ radicals

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Pentadecene

Cat. No.: B078149

[Get Quote](#)

Application Note & Protocol

Topic: Atmospheric Chemistry and Reactions of **1-Pentadecene** with NO₃ Radicals

Audience: Researchers, scientists, and atmospheric chemistry professionals.

I. Introduction: The Nocturnal Dance of 1-Pentadecene and the Nitrate Radical

In the vast and complex theater of atmospheric chemistry, the reactions that occur after sunset are of profound importance. While photochemical reactions driven by sunlight dominate the daytime, a different set of chemical transformations takes over in the dark. Central to this nocturnal chemistry is the nitrate radical (NO₃), a potent atmospheric oxidant.^{[1][2]} The nitrate radical arises from the oxidation of nitrogen dioxide (NO₂) by ozone (O₃) and plays a significant role in the nighttime removal of a wide variety of volatile organic compounds (VOCs).^{[1][2]}

Among the myriad of VOCs, long-chain alkenes such as **1-pentadecene** (C₁₅H₃₀) are of particular interest. Emitted from both biogenic and anthropogenic sources, these molecules contribute to the formation of secondary organic aerosols (SOA), which have significant impacts on air quality, climate, and visibility.^{[1][3]} The reaction of **1-pentadecene** with NO₃ radicals is a key pathway for its atmospheric degradation, leading to the formation of a complex array of oxygenated products and contributing to the growth of aerosol particles.^{[4][5][6]}

This application note provides a detailed overview of the gas-phase reaction between **1-pentadecene** and NO₃ radicals, focusing on the reaction mechanism, product formation, and the experimental protocols used to study these complex interactions.

II. The Reaction Mechanism: An Electrophilic Addition and Its Consequences

The primary reaction pathway between the NO₃ radical and **1-pentadecene** is initiated by the electrophilic addition of the NO₃ radical to the carbon-carbon double bond.^{[4][5]} This addition is regioselective, with the NO₃ radical preferentially adding to the terminal carbon of the double bond. Experimental evidence indicates that approximately 92% of the addition occurs at this terminal position.^{[4][5]}

This initial addition step forms a β -nitrooxyalkyl radical. The subsequent fate of this radical is dictated by a series of competing reactions, primarily with molecular oxygen (O₂), leading to the formation of a β -nitrooxyalkyl peroxy radical (RO₂). This peroxy radical is a key intermediate that can undergo several transformations, including reaction with other peroxy radicals (RO₂), hydroperoxy radicals (HO₂), or nitric oxide (NO), although the latter is less significant in the nighttime atmosphere where NO₃ chemistry dominates.^[2]

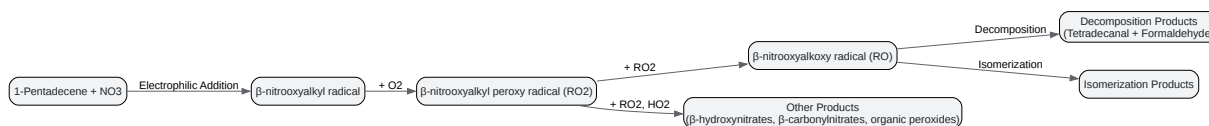
The self-reaction of two β -nitrooxyalkyl peroxy radicals or their reaction with other RO₂ radicals can lead to the formation of β -nitrooxyalkoxy radicals (RO), which are central to the diversity of the final products. These alkoxy radicals can then undergo two major competing reactions: decomposition and isomerization.^{[4][5]}

- **Decomposition:** The β -nitrooxyalkoxy radical can decompose by breaking the C-C bond adjacent to the oxygen atom. For the major isomer formed from **1-pentadecene**, this results in the formation of tetradecanal (a C₁₄ aldehyde) and formaldehyde (a C₁ aldehyde).^{[4][5][6]}
- **Isomerization:** The alkoxy radical can also undergo a 1,5-H shift, where a hydrogen atom from a carbon atom five positions away is abstracted by the oxygen atom. This intramolecular rearrangement leads to the formation of a β -nitrooxy- δ -hydroxyalkyl radical, which can then react further.

A significant finding is that the presence of the nitrate group (-ONO₂) adjacent to the alkoxy radical site greatly enhances the rate of decomposition relative to isomerization.^{[4][5]} This is a

crucial insight for accurately modeling the atmospheric fate of long-chain alkenes.

The following diagram illustrates the generalized reaction pathway:



[Click to download full resolution via product page](#)

Caption: Generalized reaction pathway for the NO₃ radical-initiated oxidation of **1-pentadecene**.

III. Product Distribution and Secondary Organic Aerosol (SOA) Formation

The reaction of **1-pentadecene** with NO₃ radicals produces a diverse range of gas-phase and particulate-phase products. The molar yields of the major product classes have been quantified in environmental chamber studies.^{[4][5][6]}

Product Class	Molar Yield (%)
Tetradecanal and Formaldehyde	58.4
β -nitrooxyalkoxy radical isomerization products	23.2
β -carbonylnitrates	10.2
β -hydroxynitrates	6.5
Organic peroxides	1.7

Caption: Molar yields of major products from the reaction of 1-pentadecene with NO₃ radicals.[4]

[5][6]

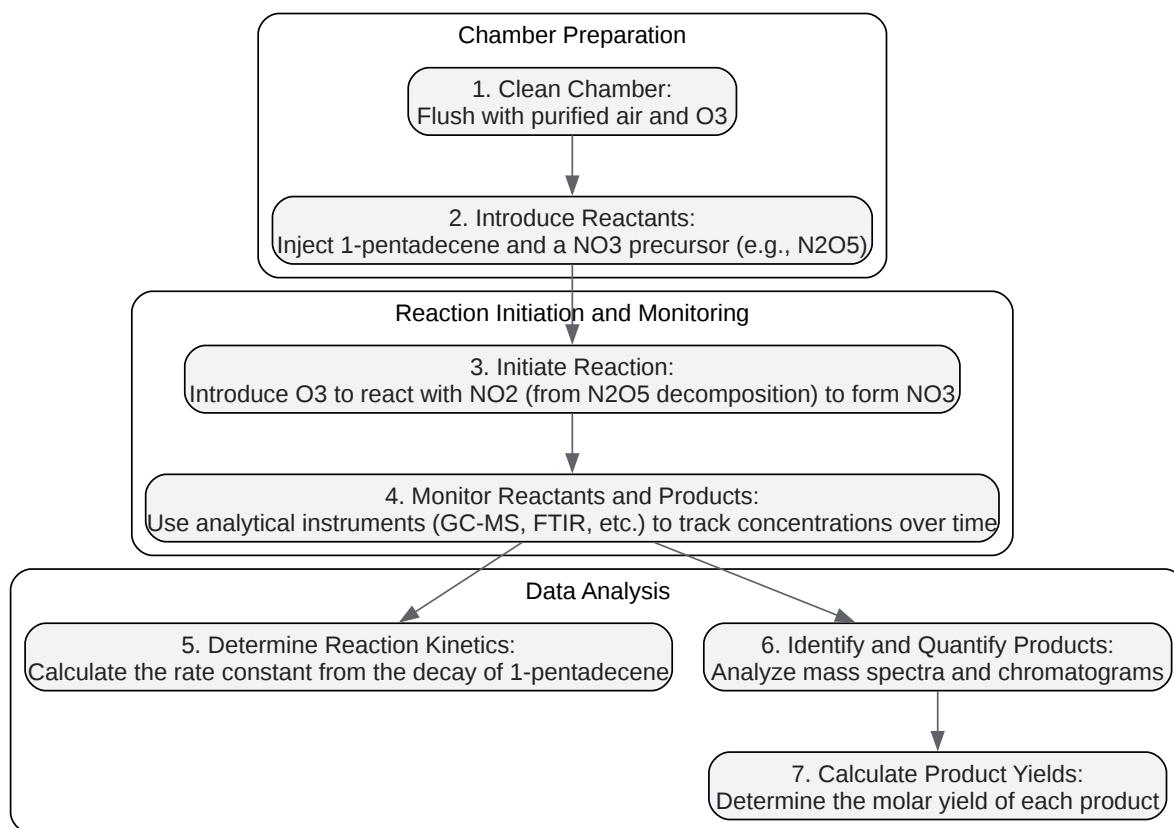
A significant fraction of the reaction products are low-volatility organic compounds that can partition into the particle phase, contributing to the formation and growth of SOA.[4][7] The formation of multifunctional compounds such as β -hydroxynitrates and β -carbonylnitrates is particularly important for SOA formation due to their low vapor pressures.

IV. Experimental Protocols for Studying the 1-Pentadecene + NO₃ Reaction

Investigating the complex gas-phase reactions of **1-pentadecene** with NO₃ radicals requires sophisticated experimental setups and analytical techniques. Environmental chambers are commonly used to simulate atmospheric conditions in a controlled laboratory setting.[4][5]

A. Environmental Chamber Setup and Operation

The following protocol outlines the general steps for conducting an environmental chamber experiment to study the reaction of **1-pentadecene** with NO₃ radicals.



[Click to download full resolution via product page](#)

Caption: Workflow for an environmental chamber experiment studying the **1-pentadecene** + NO₃ reaction.

Protocol Details:

- Chamber Preparation:

- The environmental chamber (typically a large Teflon bag) is thoroughly cleaned by flushing with purified air and high concentrations of ozone (O₃) to remove any residual organic compounds.
- The chamber is then continuously flushed with purified air until the background levels of particles and reactive gases are negligible.
- Reactant Introduction:
 - A known amount of **1-pentadecene** is introduced into the chamber. This is typically done by injecting a known volume of a liquid standard into a heated glass inlet, where it vaporizes and is carried into the chamber by a stream of purified air.
 - A precursor for the NO₃ radical, such as dinitrogen pentoxide (N₂O₅), is then introduced into the chamber. N₂O₅ exists in equilibrium with NO₂ and NO₃.
- Reaction Initiation:
 - The reaction is initiated by introducing ozone (O₃) into the chamber. The O₃ reacts with NO₂ to produce NO₃ radicals.
 - The experiment is conducted in the dark to prevent the photolysis of NO₃.
- Monitoring and Analysis:
 - The concentrations of **1-pentadecene**, NO₃, and various reaction products are monitored over time using a suite of analytical instruments.
 - Gas Chromatography-Mass Spectrometry (GC-MS): Used to separate and identify volatile and semi-volatile organic products.
 - Fourier Transform Infrared Spectroscopy (FTIR): Used to monitor the concentrations of reactants and products that have characteristic infrared absorption spectra.
 - Scanning Mobility Particle Sizer (SMPS) and Aerosol Mass Spectrometer (AMS): Used to measure the size distribution and chemical composition of the formed SOA particles.
- Data Interpretation:

- The rate of disappearance of **1-pentadecene** is used to determine the reaction rate constant.
- The concentrations of the identified products are used to calculate their molar yields.
- The particle data is used to determine the SOA yield.

B. Analytical Methodologies

1. Gas Chromatography-Mass Spectrometry (GC-MS) for Product Identification:

- **Sample Collection:** Gas-phase samples are collected from the chamber onto sorbent tubes at regular intervals. Particulate-phase samples are collected on filters.
- **Sample Preparation:** The sorbent tubes are thermally desorbed, and the filters are extracted with a suitable solvent. For some products, derivatization may be necessary to improve their volatility and thermal stability for GC analysis.
- **GC Separation:** The sample is injected into a gas chromatograph equipped with a capillary column. The different compounds in the sample are separated based on their boiling points and interactions with the column's stationary phase.
- **MS Detection:** As the separated compounds elute from the GC column, they enter a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a "fingerprint" of the molecule, allowing for its identification.

2. Fourier Transform Infrared (FTIR) Spectroscopy for Real-Time Monitoring:

- **Principle:** FTIR spectroscopy measures the absorption of infrared radiation by molecules. Different functional groups absorb at characteristic frequencies, allowing for the identification and quantification of specific compounds.
- **Application:** A long-path FTIR system is coupled to the environmental chamber, allowing for in-situ, real-time monitoring of the concentrations of reactants (**1-pentadecene**, O₃, N₂O₅) and major gas-phase products (e.g., formaldehyde, tetradecanal).

V. Conclusion and Future Directions

The reaction of **1-pentadecene** with the nitrate radical is a significant atmospheric process that contributes to the formation of secondary organic aerosols and influences the overall oxidative capacity of the nighttime atmosphere. Understanding the detailed mechanism and product distribution of this reaction is crucial for developing accurate atmospheric models and for predicting the environmental impacts of long-chain alkene emissions.

Future research in this area should focus on:

- Investigating the temperature dependence of the reaction rate constant and product branching ratios.
- Exploring the role of this reaction in the formation of highly oxygenated molecules (HOMs).
- Conducting field studies to measure the concentrations of **1-pentadecene** and its oxidation products in the ambient atmosphere to validate laboratory findings.

By continuing to unravel the complexities of these nocturnal chemical transformations, scientists can gain a more comprehensive understanding of the intricate processes that govern our planet's atmosphere.

References

- Yeh, G. K., Claflin, M. S., & Ziemann, P. J. (2015). Products and Mechanism of the Reaction of **1-Pentadecene** with NO₃ Radicals and the Effect of a -ONO₂ Group on Alkoxy Radical Decomposition. *The Journal of Physical Chemistry A*, 119(43), 10684–10696. [Link]
- Atkinson, R., & Arey, J. (2003). Gas-phase tropospheric chemistry of biogenic volatile organic compounds: a review. *Atmospheric Environment*, 37(Supplement 2), 197-219.
- Yeh, G. K., Claflin, M. S., & Ziemann, P. J. (2015). Products and Mechanism of the Reaction of **1-Pentadecene** with NO₃ Radicals and the Effect of a -ONO₂ Group on Alkoxy Radical Decomposition. PubMed. [Link]
- The Pherobase. (2015). Products and Mechanism of the Reaction of **1-Pentadecene** with NO₃ Radicals and the Effect of a -ONO₂ Group on Alkoxy Radical Decomposition. [Link]
- Ng, N. L., Brown, S. S., Archibald, A. T., et al. (2017). Nitrate radicals and biogenic volatile organic compounds: oxidation, mechanisms, and organic aerosol. *Atmospheric Chemistry and Physics*, 17(3), 2103–2162. [Link]
- Wayne, R. P., Barnes, I., Biggs, P., Burrows, J. P., Canosa-Mas, C. E., Hjorth, J., Le Bras, G., Moortgat, G. K., Perner, D., Poulet, G., Restelli, G., & Sidebottom, H. (1991). The nitrate

radical: Physics, chemistry, and the atmosphere. Atmospheric Environment. Part A. General Topics, 25(1), 1-203.

- Hallquist, M., Wenger, J. C., Baltensperger, U., Rudich, Y., Simpson, D., Claeys, M., Dommen, J., Donahue, N. M., George, C., Goldstein, A. H., Hamilton, J. F., Herrmann, H., Hoffmann, T., Iinuma, Y., Jang, M., Jenkin, M. E., Jimenez, J. L., Kiendler-Scharr, A., Maenhaut, W., McFiggans, G., Mentel, Th. F., Monod, A., Prévôt, A. S. H., Seinfeld, J. H., Surratt, J. D., Szmigielski, R., & Wildt, J. (2009). The formation, properties and impact of secondary organic aerosol: current and emerging issues. Atmospheric Chemistry and Physics, 9(14), 5155-5236.
- Ng, N. L., Brown, S. S., Archibald, A. T., et al. (2017). Nitrate radicals and biogenic volatile organic compounds: oxidation, mechanisms, and organic aerosol. PubMed Central. [Link]
- Zhang, S., Wu, R., & Li, Y. (2020). A theoretical investigation on the atmospheric degradation of the C₆H₅C(O)O₂ radical: reactions with NO, NO₂, and NO₃. Environmental Science: Processes & Impacts, 22(5), 1100-1110. [Link]
- Teng, A. P., Crounse, J. D., & Wennberg, P. O. (2017). Hydroxy nitrate production in the OH-initiated oxidation of alkenes. Atmospheric Chemistry and Physics, 17(8), 5135–5151. [Link]
- ResearchGate. (2015).
- Canosa-Mas, C. E., Carr, S., King, M. D., Shallcross, D. E., & Wayne, R. P. (1999). An experimental study of the gas-phase reaction of the NO₃ radical with α,β -unsaturated carbonyl compounds. Physical Chemistry Chemical Physics, 1(18), 4195-4202. [Link]
- Berndt, T., Böge, O., & Stratmann, F. (1996). An experimental study of the gas-phase reaction of the NO₃ radical with 1,4-pentadiene, Z-1,3-pentadiene and E-1,3-pentadiene. Journal of the Chemical Society, Faraday Transactions, 92(12), 2055-2059. [Link]
- ResearchGate. (1996). An experimental study of the gas-phase reaction of the NO₃ radical with 1,4-pentadiene, Z-1,3-pentadiene and E-1,3-pentadiene. [Link]
- ScienceDaily. (2016).
- Mellouki, A., Ravishankara, A. R., & Le Bras, G. (2021). Reactions of NO₃ with Aromatic Aldehydes: Gas-Phase Kinetics and Insights into the Mechanism of the Reaction. Atmospheric Chemistry and Physics Discussions, 1-26. [Link]
- Goldstein, A. H., & Galbally, I. E. (2007). The fuel of atmospheric chemistry: Toward a complete description of reactive organic carbon. Proceedings of the National Academy of Sciences, 104(12), 4787-4792. [Link]
- ResearchGate. (2014). On the atmospheric degradation of multifunctional organic compounds by NO₃ and SO₄- radicals in aqueous solution. [Link]
- ResearchGate. (2000).
- Volkamer, R. (2018). Atmospheric Chemistry of Small Molecules and Aerosols in the Anthropocene. EAS Seminar Series. [Link]

- Albinet, A., & Wortham, H. (2019). Heterogeneous atmospheric degradation of current-use pesticides by nitrate radicals. *Atmospheric Environment*, 213, 468-475. [Link]
- Tröstl, J., Chuang, W. K., Gordon, H., et al. (2016). The role of low-volatility organic compounds in initial particle growth in the atmosphere.
- ResearchGate. (2021).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. acp.copernicus.org [acp.copernicus.org]
- 2. Nitrate radicals and biogenic volatile organic compounds: oxidation, mechanisms, and organic aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The fuel of atmospheric chemistry: Toward a complete description of reactive organic carbon - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Products and Mechanism of the Reaction of 1-Pentadecene with NO₃ Radicals and the Effect of a -ONO₂ Group on Alkoxy Radical Decomposition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Products and Mechanism of the Reaction of 1-Pentadecene with NO₃ Radicals and the Effect of a -ONO₂ Group on Alkoxy Radical Decomposition [pherobase.com]
- 7. The role of low-volatility organic compounds in initial particle growth in the atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Atmospheric chemistry and reactions of 1-Pentadecene with NO₃ radicals]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b078149#atmospheric-chemistry-and-reactions-of-1-pentadecene-with-no3-radicals>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com